Pyrazoles are a well-known class of heterocyclic compounds with a wide range of biological activities []. Their five-membered ring structure allows for functionalization at various positions, leading to diverse molecules with potential therapeutic applications []. While research specific to 4-bromo-5-chloro-1H-pyrazole is scarce, the presence of the bromo and chloro substituents could provide interesting properties for further exploration. Scientists might investigate if these substituents influence binding to specific biological targets or affect the overall activity of the molecule.
4-Bromo-3-chloro-1H-pyrazole is a halogenated derivative of pyrazole, characterized by the presence of bromine and chlorine substituents at the 4 and 3 positions, respectively. Its molecular formula is , and it has a molecular weight of 195.45 g/mol. This compound is notable for its unique structural features, which contribute to its reactivity and biological activity. Pyrazoles, in general, are five-membered heterocyclic compounds containing two nitrogen atoms, and their derivatives have garnered attention in medicinal chemistry due to their diverse pharmacological properties.
These reactions make it a versatile intermediate in organic synthesis.
4-Bromo-3-chloro-1H-pyrazole exhibits significant biological activity, particularly in the fields of pharmacology and biochemistry. It has been studied for its potential as:
The specific biological activities of 4-bromo-3-chloro-1H-pyrazole warrant further investigation to fully understand its therapeutic potential.
The synthesis of 4-bromo-3-chloro-1H-pyrazole typically involves several steps:
For example, one method involves dissolving 3-chloro-5-methyl-1H-pyrazole in dichloromethane and adding NBS, followed by stirring at room temperature to yield the target compound .
4-Bromo-3-chloro-1H-pyrazole finds applications in various fields:
Studies on the interactions of 4-bromo-3-chloro-1H-pyrazole with biological targets are essential for understanding its mechanism of action. These interactions may include:
Such studies provide insights into its pharmacokinetic properties and potential therapeutic effects.
Several compounds share structural similarities with 4-bromo-3-chloro-1H-pyrazole. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Bromo-3-methyl-1H-pyrazole | Methyl group at position 3 | Exhibits different biological activity profiles |
| 4-Chloro-3-bromo-1H-pyrazole | Chlorine at position 4 | Different reactivity patterns due to position swap |
| 4-Bromo-5-methyl-1H-pyrazole | Methyl group at position 5 | Potentially different pharmacological effects |
These compounds highlight the versatility of pyrazole derivatives and their unique reactivity based on substituent positioning.
Pyrazole chemistry originated in the late 19th century with Ludwig Knorr’s identification of the pyrazole core and Hans von Pechmann’s acetylene-diazomethane synthesis method. Early studies focused on elucidating the aromaticity and tautomeric equilibria of the parent compound. The discovery of pyrazole’s weak basicity (pK~a~ 2.49) and planar geometry via X-ray crystallography laid the groundwork for understanding substituted derivatives. By the mid-20th century, halogenation strategies emerged as pivotal tools for modulating pyrazole reactivity, culminating in the development of dihalopyrazoles like 4-bromo-3-chloro-1H-pyrazole.
Halogen atoms at the 3- and 4-positions induce distinct electronic and steric effects:
Over 15% of FDA-approved small-molecule drugs between 2010–2023 contained halogenated pyrazole motifs, including kinase inhibitors (e.g., ibrutinib) and antiviral agents (e.g., lenacapavir).
This dihalopyrazole’s strategic halogen placement enables divergent synthetic pathways:
Density functional theory (DFT) calculations reveal:
The halogenation of 4-bromo-3-chloro-1H-pyrazole represents a fascinating example of regioselective electrophilic aromatic substitution on dihalogenated pyrazole systems. Mechanistic investigations have revealed that the halogenation process proceeds through a classic electrophilic aromatic substitution pathway, with the formation of halogenium ion complexes as key intermediates [1] [2] [3].
The halogenation mechanism involves the initial formation of a halogen-halogen bond complex with the pyrazole ring, followed by the attack of the electrophilic halogen species at the most electron-rich position. In the case of 4-bromo-3-chloro-1H-pyrazole, the electronic distribution pattern strongly influences the regioselectivity of further halogenation reactions [4] [5].
Experimental studies utilizing N-halosuccinimides (NXS) as halogenating agents have demonstrated that the reaction proceeds under mild conditions with high regioselectivity [2] [3]. The mechanism involves the formation of a sigma complex intermediate, where the halogen electrophile attacks the pyrazole ring, followed by proton elimination to restore aromaticity [3] [4].
Electrochemical halogenation studies have provided additional mechanistic insights, showing that the process can proceed through both ionic and radical pathways depending on the halogen source and reaction conditions [6] [7]. The electrooxidative halogenation mechanism involves the anodic oxidation of the pyrazole substrate, generating radical cation intermediates that subsequently react with halide nucleophiles [8].
The electronic effects governing regioselectivity in 4-bromo-3-chloro-1H-pyrazole reactions are primarily determined by the electron-withdrawing nature of the halogen substituents and their impact on the pyrazole ring electron density distribution [9] [10]. Density functional theory calculations have revealed that the presence of bromine at the 4-position and chlorine at the 3-position creates a unique electronic environment that influences subsequent chemical transformations [9].
The bromine substituent at the 4-position exhibits significant electron-withdrawing effects through both inductive and mesomeric mechanisms, while the chlorine at the 3-position provides additional electron withdrawal that polarizes the ring system . This electronic perturbation results in reduced electron density at the 3- and 5-positions, making these sites more susceptible to nucleophilic attack [13] [14].
Computational studies using the B3LYP functional with 6-31G** basis sets have demonstrated that the N1 nitrogen atom possesses higher negative charge density compared to N2, making it more nucleophilic and thus the preferred site for electrophilic attack in alkylation reactions [9] [15]. The electronic effects are further modulated by the presence of electron-withdrawing halogen substituents, which enhance the reactivity toward nucleophilic substitution reactions while diminishing electrophilic substitution reactivity [9] [13].
The regioselectivity in cross-coupling reactions is particularly influenced by the differential electronic activation of the carbon-halogen bonds. The carbon-bromine bond at the 4-position is preferentially activated in palladium-catalyzed cross-coupling reactions due to the optimal balance between bond strength and electronic activation [16] [17] [18].
Tautomerism in 4-bromo-3-chloro-1H-pyrazole involves the reversible proton transfer between the two nitrogen atoms in the pyrazole ring, resulting in the interconversion between 4-bromo-3-chloro-1H-pyrazole and 4-bromo-5-chloro-1H-pyrazole tautomers [10] [19]. This prototropic equilibrium is significantly influenced by the electronic effects of the halogen substituents [20] [21].
The tautomeric equilibrium in halogenated pyrazoles is governed by several factors including substituent electronic effects, solvent polarity, and temperature [10] [19]. Computational studies have shown that electron-withdrawing groups such as halogens generally stabilize the tautomer where the substituent occupies the 3-position rather than the 5-position [10] [20].
Nuclear magnetic resonance spectroscopic studies have revealed that the tautomeric interconversion rates are sufficiently high to be undetectable on the NMR timescale under normal conditions, resulting in averaged signals for the tautomeric carbons [10] [19]. However, the equilibrium can be shifted by varying the solvent polarity or temperature, with polar protic solvents generally favoring the more polar tautomer [10].
The impact of halogen substituents on tautomeric equilibria has been investigated through ab initio calculations, revealing that the combination of bromine and chlorine substituents creates a unique electronic environment that influences the relative stability of different tautomeric forms [10] [20]. The presence of both electron-withdrawing halogens tends to stabilize the tautomer with the halogen substituents in positions that maximize their electron-withdrawing effects [10].
Computational analysis using density functional theory has provided detailed insights into the reaction pathways and transition states involved in the chemical transformations of 4-bromo-3-chloro-1H-pyrazole [22] [23] [24]. The B3LYP hybrid functional with various basis sets has been employed to investigate the electronic structure, reactivity patterns, and thermodynamic properties of this dihalogenated pyrazole system [22] [23].
Frontier molecular orbital analysis has revealed that the highest occupied molecular orbital (HOMO) is primarily localized on the pyrazole ring nitrogen atoms, while the lowest unoccupied molecular orbital (LUMO) is distributed across the ring system with significant contribution from the halogen substituents [22] [23]. The HOMO-LUMO gap calculations indicate that the presence of electron-withdrawing halogen substituents increases the electrophilicity of the molecule [22].
Transition state calculations for various reaction pathways have been performed using the B3LYP/6-311++G(d,p) level of theory, providing activation energy barriers and reaction coordinate profiles [15] [25]. These calculations have revealed that nucleophilic substitution reactions at the halogen-bearing positions proceed through addition-elimination mechanisms with well-defined transition states [15] [25].
The computational analysis has also examined the effect of solvation on reaction pathways using the polarizable continuum model (PCM) [23] [24]. Solvent effects significantly influence the relative stabilities of intermediates and transition states, with polar solvents generally lowering the activation barriers for ionic reaction pathways [23].
The Suzuki-Miyaura cross-coupling reaction of 4-bromo-3-chloro-1H-pyrazole has been extensively studied as a method for introducing aryl and heteroaryl substituents at the 4-position [16] [26] [17] [18]. The reaction typically proceeds under mild conditions using palladium catalysts with phosphine ligands, enabling the selective coupling at the more reactive carbon-bromine bond [16] [26].
Optimization studies have revealed that the choice of palladium precatalyst is crucial for achieving high yields and selectivity [26] [17]. The use of precatalysts such as XPhos Pd G2 or SPhos Pd G2 has shown superior performance compared to traditional Pd(0) sources, providing better functional group tolerance and reduced catalyst loading requirements [26] [17].
The reaction mechanism involves three key steps: oxidative addition of the carbon-bromine bond to palladium(0), transmetalation with the organoborane nucleophile, and reductive elimination to form the carbon-carbon bond [16] [26]. The selectivity for the bromine over chlorine is attributed to the weaker carbon-bromine bond and the electronic activation provided by the electron-withdrawing chlorine substituent [17] [18].
Base selection plays a critical role in the success of Suzuki-Miyaura coupling reactions with halogenated pyrazoles. Carbonate and phosphate bases have shown optimal performance, with potassium carbonate and cesium carbonate being particularly effective [26] [27]. The reaction typically proceeds in polar aprotic solvents such as dioxane or dimethylformamide, with added water to facilitate the transmetalation step [26] [27].
Metal-catalyzed C-H arylation reactions of 4-bromo-3-chloro-1H-pyrazole provide an alternative approach for introducing aryl substituents without the need for pre-functionalized substrates [28] [29] [30]. These reactions typically employ palladium or other transition metal catalysts to activate C-H bonds and facilitate direct arylation with aryl halides [28] [29].
The regioselectivity of C-H arylation in halogenated pyrazoles is governed by both electronic and steric factors [28] [30]. The electron-withdrawing nature of the halogen substituents influences the reactivity of different C-H bonds, with the 5-position typically being the most reactive site for electrophilic metallation [28] [30].
Optimization of reaction conditions has revealed that the choice of ligand system is crucial for achieving high selectivity and yield [28] [29]. Phenanthroline-based ligands have shown particular effectiveness in promoting selective C-H arylation at the 5-position of halogenated pyrazoles [28]. The use of toluene or chlorobenzene as solvents has been found to suppress undesired side reactions and improve the overall reaction efficiency [28].
The mechanism of metal-catalyzed C-H arylation involves the formation of a metallacycle intermediate through C-H activation, followed by oxidative addition of the aryl halide and subsequent reductive elimination to form the carbon-carbon bond [28] [29]. The presence of halogen substituents can influence the stability and reactivity of these intermediates, affecting the overall reaction outcome [28].
Nucleophilic substitution reactions at the halogen-bearing positions of 4-bromo-3-chloro-1H-pyrazole proceed through addition-elimination mechanisms characteristic of aromatic nucleophilic substitution [13] [31] [14]. The electron-withdrawing nature of the halogen substituents activates the pyrazole ring toward nucleophilic attack, with the 3- and 5-positions being particularly susceptible [13] [14].
The reaction mechanism involves the initial nucleophilic attack to form a Meisenheimer complex intermediate, followed by elimination of the halide leaving group to restore aromaticity [13] [31]. The regioselectivity of nucleophilic substitution is influenced by the electronic effects of the halogen substituents, with the more electron-deficient positions being preferred sites for nucleophilic attack [13] [14].
Kinetic studies have revealed that the rate of nucleophilic substitution is significantly enhanced by the presence of electron-withdrawing halogen substituents compared to unsubstituted pyrazoles [31] [14]. The reaction rates follow the order of leaving group ability, with bromide being displaced more readily than chloride under equivalent conditions [31].
The choice of nucleophile significantly influences the reaction outcome, with nitrogen-based nucleophiles showing particularly high reactivity toward halogenated pyrazoles [32] [31]. Amine nucleophiles readily undergo substitution reactions under mild conditions, providing access to aminopyrazole derivatives with diverse substitution patterns [32] [31].
Functionalization of non-halogenated positions in 4-bromo-3-chloro-1H-pyrazole presents unique opportunities for selective modification while preserving the halogen substituents for subsequent transformations [29] [8] [32]. The 5-position is particularly reactive toward electrophilic functionalization due to its high electron density relative to the halogen-bearing positions [29] [8].
Electrophilic aromatic substitution reactions at the 5-position can be achieved using various electrophiles including nitronium ions, sulfonium ions, and acylium ions [8] [32]. The regioselectivity is governed by the electronic distribution in the pyrazole ring, with the 5-position being the most electron-rich site available for electrophilic attack [8].
Metallation reactions at the 5-position using strong bases such as lithium diisopropylamide or sodium amide provide access to organometallic intermediates that can undergo further functionalization [33] [34]. These metallated species can react with various electrophiles to introduce substituents at the 5-position while maintaining the halogen functionality [33].
The N-alkylation of 4-bromo-3-chloro-1H-pyrazole represents another important functionalization strategy, with the nitrogen atoms serving as nucleophilic sites for alkylation reactions [33] [35]. The regioselectivity of N-alkylation is influenced by both steric and electronic factors, with computational studies providing insights into the preferred sites of alkylation [15] [35].
Lewis acid interactions with 4-bromo-3-chloro-1H-pyrazole involve coordination of the nitrogen atoms to electron-deficient metal centers, resulting in activation of the pyrazole ring toward various chemical transformations [36] [37]. The coordination of Lewis acids to pyrazole nitrogen atoms increases the electrophilicity of the ring system and enhances the acidity of the N-H proton [36].
The nature of Lewis acid-pyrazole interactions has been investigated through both experimental and computational studies, revealing that the coordination geometry and electronic properties of the metal center significantly influence the reactivity of the resulting complexes [36] [37]. Boron-based Lewis acids have shown particular effectiveness in activating pyrazole rings toward nucleophilic substitution reactions [37].
Lewis base interactions involve the donation of electron density from the pyrazole nitrogen atoms to electron-deficient species, resulting in the formation of stable adducts [38] [39]. These interactions can be exploited for catalytic applications, with pyrazole-based Lewis bases serving as effective catalysts for various organic transformations [38] [39].
The interplay between Lewis acid and base interactions in the same molecule creates opportunities for cooperative catalysis, where the pyrazole ring can simultaneously activate both electrophilic and nucleophilic reaction partners [36] [39]. This dual activation mode has been exploited in the development of bifunctional catalysts for complex organic transformations [36].
The strength of Lewis acid-base interactions with halogenated pyrazoles is modulated by the electronic effects of the halogen substituents, with electron-withdrawing groups generally decreasing the basicity of the nitrogen atoms while increasing their ability to coordinate to hard Lewis acids [36] [37]. This electronic modulation provides a means for fine-tuning the reactivity of pyrazole-based catalytic systems [36].